Lithium 2-methylbutan-2-olate
Description
Historical Trajectory and Evolution as a Versatile Reagent
The development of lithium alkoxides as useful reagents is intrinsically linked to the broader evolution of organolithium chemistry. While early work focused on simpler alkoxides, the need for more selective and sterically demanding bases led to the exploration of compounds like lithium 2-methylbutan-2-olate. The synthesis of lithium alkoxides can be achieved by reacting an organolithium compound, such as butyllithium, with the corresponding alcohol. google.com A more commercially viable method involves the direct reaction of lithium metal with an alcohol. google.com
The recognition that sterically hindered alkoxides could function as strong, non-nucleophilic bases was a pivotal moment in synthetic organic chemistry. ascensusspecialties.com These bases are crucial for promoting reactions like deprotonation without engaging in unwanted side reactions, such as nucleophilic attack on the substrate. ascensusspecialties.com The unique properties of this compound, including its good solubility in nonpolar solvents like hexane, have contributed to its adoption in various synthetic protocols. thieme-connect.de The formation of aggregates in such solvents helps to stabilize the anion and modulate its basicity. thieme-connect.de
Nomenclature and Structural Representation Conventions
The precise naming and structural depiction of chemical compounds are fundamental to clear scientific communication. This section details the formal and informal naming conventions for this compound and discusses the stereochemical aspects of its parent alcohol.
IUPAC Name and Common Synonyms in Academic Literature
The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is lithium;2-methylbutan-2-olate . americanelements.comsmolecule.com However, in academic and commercial literature, it is frequently referred to by a variety of synonyms. These common names often provide a shorthand that is more convenient for everyday use.
| IUPAC Name | Common Synonyms |
| lithium;2-methylbutan-2-olate | Lithium tert-amoxide (LTA) americanelements.comsigmaaldrich.com |
| Lithium tert-amylate sigmaaldrich.comcymitquimica.com | |
| Lithium tert-pentoxide sigmaaldrich.comcymitquimica.com | |
| Lithium tert-pentyloxide sigmaaldrich.comcymitquimica.com | |
| Lithium 2-methyl-2-butoxide sigmaaldrich.comcymitquimica.com | |
| 2-Butanol, 2-methyl-, lithium salt (1:1) cymitquimica.comcymitquimica.com |
These synonyms are widely used and recognized within the chemical community. americanelements.comsigmaaldrich.comcymitquimica.comcymitquimica.com
Stereochemical Considerations of the Parent Alcohol and Derived Alkoxide
The parent alcohol of this compound is 2-methyl-2-butanol (B152257). fiveable.mesigmaaldrich.com A critical examination of the structure of 2-methyl-2-butanol reveals that the carbon atom bonded to the hydroxyl group is a tertiary carbon. It is attached to two methyl groups, an ethyl group, and the hydroxyl group. Since this carbon atom is not bonded to four different groups, it is achiral and does not have any stereocenters. chegg.com Consequently, 2-methyl-2-butanol does not exhibit stereoisomerism.
As the parent alcohol is achiral, the derived alkoxide, this compound, is also achiral. The formation of the alkoxide involves the deprotonation of the hydroxyl group, which does not introduce any new stereocenters into the molecule.
Broader Context within Organolithium Chemistry and Alkoxide Bases
Organolithium reagents are a class of organometallic compounds that feature a carbon-lithium bond. wikipedia.org Due to the significant difference in electronegativity between carbon and lithium, this bond is highly polarized, rendering the carbon atom nucleophilic and basic. wikipedia.orglibretexts.org This inherent reactivity makes organolithium compounds powerful tools in organic synthesis for forming new carbon-carbon bonds. libretexts.org
Lithium alkoxides, including this compound, are the conjugate bases of alcohols and are categorized as organolithium compounds where the lithium is bonded to an oxygen atom. ascensusspecialties.comacs.org They are generally less nucleophilic than their alkyllithium counterparts but are often employed as strong bases. ascensusspecialties.com The steric bulk of the alkyl group on the oxygen atom plays a crucial role in dictating the alkoxide's properties.
Sterically hindered or non-nucleophilic bases, such as this compound and lithium tert-butoxide, are particularly valuable in synthesis. ascensusspecialties.comwikipedia.org Their bulky nature prevents them from acting as nucleophiles, thus minimizing side reactions and allowing for clean deprotonation of acidic protons. ascensusspecialties.com The reactivity of organolithium compounds, including alkoxides, is also influenced by their aggregation state in solution, which can be affected by the solvent and the presence of other species. thieme-connect.deacs.org
The combination of organolithium compounds with heavier alkali metal alkoxides, such as potassium tert-butoxide, can lead to the formation of "superbases." researchgate.netresearchgate.netresearchgate.net These mixed-metal reagents exhibit dramatically enhanced basicity compared to the parent organolithium compound alone. researchgate.netresearchgate.net
Overview of Key Research Areas and Synthetic Significance
This compound serves as a strong base and nucleophile in a multitude of organic synthesis reactions. lookchem.com Its high reactivity facilitates rapid and selective reactions with a variety of electrophiles, making it a valuable tool in several areas of chemical research and industry. lookchem.com
Key applications include:
Pharmaceutical and Agrochemical Synthesis: It is utilized as a reagent in the synthesis of complex organic molecules that are essential for drug development and the production of pesticides. lookchem.com
Polymer Industry: The compound can act as a catalyst or initiator in polymerization reactions, enabling the creation of polymers with specific, desired properties. lookchem.com
Fine Chemicals Synthesis: Its strong nucleophilic character aids in the selective formation of high-purity fine chemicals used in industries such as fragrances and flavors. lookchem.com
Research and Development: In both academic and industrial laboratories, it is employed as a reagent to investigate new reaction pathways and develop innovative synthetic methodologies. lookchem.com
The compound's utility as a non-nucleophilic base is highlighted in reactions where it interacts with electron-deficient alkoxides and alkyllithium compounds. cymitquimica.com It can also be used to activate other reagents; for instance, commercial lithium hydride can be activated by treatment with a solution of 2-methyl-2-butanol in hexane, which forms the highly soluble this compound. thieme-connect.de
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;2-methylbutan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O.Li/c1-4-5(2,3)6;/h4H2,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDJILZPDAMLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC(C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11LiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635591 | |
| Record name | Lithium 2-methylbutan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53535-81-2 | |
| Record name | Lithium 2-methylbutan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butanol, 2-methyl-, lithium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lithium tert-amoxide | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Lithium 2 Methylbutan 2 Olate
Direct Synthesis Routes from Precursor Alcohols
The most straightforward method for preparing lithium 2-methylbutan-2-olate involves the direct reaction of its precursor alcohol, 2-methylbutan-2-ol, with a lithium source.
The classical synthesis of lithium alkoxides involves the direct reaction of an alcohol with lithium metal. In the case of this compound, this is achieved by reacting 2-methylbutan-2-ol with lithium metal. This reaction is driven by the deprotonation of the alcohol by the metal, leading to the formation of the corresponding lithium alkoxide and hydrogen gas.
A general representation of this reaction is: 2 R-OH + 2 Li → 2 R-O-Li + H₂
This method is fundamental for producing various lithium alkoxides and is adaptable for the synthesis of this compound.
The efficiency of the direct synthesis of this compound is significantly influenced by reaction conditions and the choice of solvent. The reaction is typically performed in aprotic solvents to prevent unwanted side reactions.
Solvent Selection: The solubility of lithium alkoxides varies depending on the solvent. While lithium tert-butoxide, a similar branched alkoxide, is most soluble in tetrahydrofuran (B95107) (THF), it is also soluble in hydrocarbon solvents. google.com Branched lithium alkoxides like this compound generally exhibit good solubility in hydrocarbons and ethers. acs.org The choice of solvent is often dictated by the intended subsequent use of the reagent. google.com Solvents such as hexane, heptane, and THF are commonly employed. acs.orggoogle.com
Reaction Temperature: Elevated temperatures can accelerate the reaction between the alcohol and lithium metal. However, careful temperature control is necessary to manage the exothermic nature of the reaction and the evolution of hydrogen gas. thieme-connect.de
Reactant Stoichiometry: The molar ratio of lithium metal to alcohol can be adjusted to optimize the reaction. An excess of lithium metal may be used to drive the reaction to completion, particularly when using bulk lithium. wipo.int Conversely, using a minimal excess of the alcohol is also a strategy, though this may require careful control to avoid unreacted starting material in the final product. google.com
Table 1: Solvent Effects on Lithium Alkoxide Solubility
| Alkoxide | Solvent | Solubility (Molarity) | Temperature (°C) |
|---|---|---|---|
| Lithium tert-butoxide | Toluene (B28343) | ~1.35 | Not specified |
| Lithium tert-butoxide | Tetrahydrofuran (THF) | ~2.3 | Not specified |
| Lithium n-butoxide | n-Heptane | 0.25 | 25 |
| Lithium sec-butoxide | Heptane | 8 | 23 |
This table presents data for similar lithium alkoxides to illustrate general solubility trends. google.comacs.org
In Situ Generation Protocols for Enhanced Reactivity
For many applications, the in situ generation of this compound is a preferred strategy, as it can lead to enhanced reactivity and avoid the need to isolate and handle the often air- and moisture-sensitive alkoxide.
Lithium hydride (LiH) is a commercially available base that can be activated for use in organic synthesis. thieme-connect.de One method of activation involves treating the lithium hydride with a small amount of 2-methylbutan-2-ol. thieme-connect.de This process generates a highly reactive form of the hydride, with the in situ formation of this compound on the surface of the lithium hydride particles. thieme-connect.de This resulting reagent can be used for various transformations, including reductions and deprotonations. thieme-connect.de
The activation process can be summarized as follows: LiH (less reactive) + small amount of 2-methylbutan-2-ol → "Activated LiH" (containing LiO-t-Am)
This compound can be formed as part of a more complex reaction system, often to create a "superbase." For instance, the combination of an organolithium reagent like n-butyllithium with a potassium alkoxide can generate a highly basic reagent. nih.gov While not a direct example for this compound, the principle of combining metal alkoxides to enhance basicity is a key concept in modern organic synthesis. researchgate.net
In some cases, this compound itself is used as a component in mixed-metal systems to achieve specific reactivity or selectivity. researchgate.net
Considerations for High-Purity Preparation and Scale-Up in Academic Research
The preparation of high-purity this compound and the scaling up of its synthesis require careful attention to several factors.
Purity of Starting Materials: The use of high-purity, anhydrous 2-methylbutan-2-ol and a clean lithium metal source is crucial for obtaining a high-purity product. The presence of water will consume the lithium metal and lead to the formation of lithium hydroxide.
Inert Atmosphere: Lithium alkoxides are sensitive to moisture and atmospheric carbon dioxide. Therefore, all manipulations, including the reaction itself, filtration, and storage, must be carried out under an inert atmosphere, such as nitrogen or argon, using Schlenk line or glovebox techniques. nih.gov
Removal of Byproducts and Unreacted Reagents: After the reaction, it may be necessary to remove any unreacted lithium metal, which can be achieved by filtration. uni-muenchen.de If an excess of the alcohol is used, it may need to be removed under vacuum, although this can be challenging depending on the boiling point of the alcohol and the stability of the alkoxide. google.com
Scale-Up Considerations: When scaling up the synthesis, the exothermic nature of the reaction between lithium metal and the alcohol becomes a more significant safety concern. Proper heat management through controlled addition of reactants and efficient stirring is essential. The evolution of hydrogen gas also needs to be safely managed. For larger scale preparations in an academic setting, continuous flow reactors can offer a safer and more controlled alternative to batch processing for organolithium chemistry. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2-ethyl acrolein |
| 2-methylbutan-2-ol |
| 2-methylbutanol |
| Benzyl alcohol |
| Butanone |
| Carbon dioxide |
| Ethanol |
| Ethyl acetate |
| Heptane |
| Hexane |
| Hydrogen |
| Iodomethane |
| Isopropylmagnesium bromide |
| Lithium |
| This compound |
| Lithium aluminum hydride |
| Lithium amide |
| Lithium carbonate |
| Lithium chloride |
| Lithium ethoxide |
| Lithium hydride |
| Lithium hydroxide |
| Lithium iodide |
| Lithium isopropoxide |
| Lithium methoxide (B1231860) |
| Lithium n-butoxide |
| Lithium peroxide |
| Lithium sec-butoxide |
| Lithium tert-amoxide |
| Lithium tert-butoxide |
| Methanol |
| Methylmagnesium iodide |
| n-Butyllithium |
| Phenylmagnesium bromide |
| Potassium 2-methylbutan-2-olate |
| Potassium hydride |
| Potassium tert-butoxide |
| Propanal |
| Propanone |
| Pyridine |
| Sodium 2-methylbutan-2-olate |
| Sodium borohydride |
| Sodium hydride |
| Sodium hydroxide |
| Tetrahydrofuran |
| Toluene |
| Water |
Fundamental Reactivity and Mechanistic Studies of Lithium 2 Methylbutan 2 Olate
Basicity and Nucleophilicity Profiles as a Strong Organic Base
Lithium 2-methylbutan-2-olate is recognized as a strong organic base, a characteristic that governs much of its reactivity. lookchem.comsmolecule.com The distinction between basicity and nucleophilicity is crucial in understanding its chemical behavior. Basicity refers to the ability of a species to donate an electron pair to a proton, while nucleophilicity describes the ability to donate an electron pair to an electrophilic atom, typically carbon. masterorganicchemistry.com All nucleophiles are Lewis bases, but the term "base" in this context usually refers to a Brønsted base that attacks a proton. masterorganicchemistry.com
The bulky nature of the 2-methylbutan-2-olate group sterically hinders its approach to electrophilic carbon atoms, thus reducing its nucleophilicity. This steric hindrance, however, does not significantly impede its ability to abstract a proton, making it a potent, yet selective, strong base.
Deprotonation of Carbon Acids and Enolizable Substrates
This compound is effective in the deprotonation of carbon acids, which are hydrocarbons that can be deprotonated at a carbon atom. thieme-connect.de A key application of this property is in the formation of enolates from enolizable substrates like ketones.
In unsymmetrical ketones, deprotonation can occur at two different α-carbons, leading to the formation of two regioisomeric enolates. udel.edu The choice of base and reaction conditions can control which regioisomer is predominantly formed. thieme-connect.de this compound, being a strong, sterically hindered base, plays a significant role in achieving regioselectivity in these reactions. ochemacademy.commasterorganicchemistry.com For instance, in the deprotonation of a ketone with both a more and a less substituted α-carbon, a bulky base like this compound will preferentially abstract a proton from the less sterically hindered, less substituted α-carbon. masterorganicchemistry.com This leads to the formation of the kinetic enolate. masterorganicchemistry.comyoutube.com
A study on the allylation of β-diketones highlighted the importance of regioselectivity. While reactions with two alkyl ketones showed little regioselectivity, substrates with a conjugated ketone and an alkyl ketone consistently resulted in the allylation of the alkyl ketone with high regio- and enantioselectivity. nih.gov
| Substrate | Base | Product Distribution | Reference |
| Unsymmetrical Ketone | This compound | Predominantly Kinetic Enolate | masterorganicchemistry.comyoutube.com |
| β-Diketone (conjugated vs. alkyl) | Chiral Aminosilane | Allylation at alkyl ketone | nih.gov |
The formation of either the kinetic or the thermodynamic enolate from an unsymmetrical ketone is a classic example of reaction control. udel.edu
Kinetic Control: This is achieved under conditions that favor the faster-forming product, which is typically the less stable one. udel.edu For enolate formation, this means using a strong, sterically hindered base like lithium diisopropylamide (LDA) or potassium tert-butoxide at low temperatures (e.g., -78°C) and short reaction times. ochemacademy.comyoutube.com These conditions lead to the formation of the kinetic enolate, which is derived from the deprotonation of the less substituted α-carbon. udel.edu The reaction is essentially irreversible under these conditions. udel.edukhanacademy.org
Thermodynamic Control: These conditions favor the formation of the most stable product. ochemacademy.com This is typically achieved using a smaller, less hindered base (like sodium ethoxide or sodium hydride), higher temperatures, and longer reaction times. ochemacademy.com These conditions allow for the reversible formation of both enolates, and over time, the more stable, more substituted thermodynamic enolate will predominate. udel.edu
This compound, with its significant steric bulk, is a prime candidate for promoting the formation of the kinetic enolate under appropriate low-temperature conditions.
| Control | Conditions | Predominant Product |
| Kinetic | Strong, bulky base (e.g., LDA, Potassium tert-butoxide), Low temperature (-78°C), Short reaction time | Less substituted (kinetic) enolate udel.eduochemacademy.comyoutube.com |
| Thermodynamic | Smaller, strong base (e.g., NaH, NaOEt), Higher temperature (room temp. and up), Long reaction time | More substituted (thermodynamic) enolate ochemacademy.com |
The use of chiral lithium amides, which are analogous in function to chiral alkoxides, has become a powerful tool for asymmetric synthesis. organicreactions.orgresearchgate.net These chiral bases can enantioselectively deprotonate prochiral ketones, leading to the formation of chiral enolates. iupac.orgnih.gov These enolates can then be trapped with an electrophile to produce optically active products. jst.go.jp For example, the desymmetrization of prochiral cyclic ketones using chiral lithium amides is a well-established strategy in organic synthesis. organicreactions.org The enantiomeric excess of the product can be significantly influenced by the presence of additives like lithium chloride. iupac.org Polymer-supported chiral lithium amide bases have also been developed, which can be recycled and reused without significant loss of activity or selectivity. nih.gov
Deprotonation of Heteroatom Acids (e.g., Alcohols, Carboxylic Acids)
This compound is also capable of deprotonating heteroatom acids such as alcohols and carboxylic acids. lookchem.comsmolecule.com The reaction with an alcohol results in the formation of a lithium alkoxide and 2-methylbutan-2-ol. Similarly, it can neutralize carboxylic acids. thieme-connect.de The reduction of carboxylic acids to primary alcohols using lithium aluminum hydride involves an initial deprotonation step. libretexts.org
Role in Metal-Halogen Exchange Reactions and Associated Mechanisms
Metal-halogen exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted to an organometallic compound. wikipedia.org Lithium-halogen exchange, in particular, is a common method for preparing organolithium reagents. wikipedia.org This reaction can occur via two main pathways: reaction with lithium metal or reaction with a preformed organolithium compound. wikipedia.org
The mechanism of lithium-halogen exchange is kinetically controlled, and the rate generally follows the trend I > Br > Cl for the halogen. wikipedia.orgharvard.edu The reaction is believed to proceed through the formation of an "ate-complex" intermediate. harvard.eduprinceton.edu While this compound itself is not the primary reagent in these exchanges, the principles of organolithium reactivity are central to understanding these transformations. The exchange is often very fast, sometimes even faster than proton transfer. wikipedia.orgharvard.edu For instance, the reaction of an aryl halide with an organolithium reagent can form a lithiated arene, which can then undergo further reactions, such as in the Parham cyclization. wikipedia.org
Influence on Carbon-Carbon Bond Forming Reactions
This compound, a sterically hindered alkoxide, serves as a strong base in organic synthesis. Its significant steric bulk and basicity play a crucial role in the deprotonation of carbonyl compounds to form enolates, which are pivotal intermediates for creating new carbon-carbon bonds. thieme-connect.dethieme-connect.de Unlike smaller alkoxides, its size can influence the regioselectivity of enolate formation from unsymmetrical ketones, which in turn dictates the outcome of subsequent alkylation reactions.
The primary application of this compound in C-C bond formation is the generation of "preformed" lithium enolates from ketones. thieme-connect.de By quantitatively converting a ketone to its enolate with a strong, non-nucleophilic base before introducing an electrophile, uncontrolled side reactions like self-condensation are avoided. makingmolecules.com The reaction involves the deprotonation of the α-carbon of a carbonyl compound to yield a nucleophilic lithium enolate. makingmolecules.com This enolate is then treated with an alkylating agent, typically a primary alkyl halide, in a nucleophilic substitution reaction (SN2 type) to form a new C-C bond at the α-position. thieme-connect.de182.160.97
The choice of base is critical for controlling the regioselectivity of deprotonation in unsymmetrical ketones. thieme-connect.de While lithium diisopropylamide (LDA) is most commonly used to form the less-substituted (kinetic) enolate due to its immense steric hindrance, bulky alkoxide bases like this compound can also be employed. thieme-connect.demasterorganicchemistry.com These bases favor the removal of the most accessible proton, leading to the kinetic enolate, which is stable at low temperatures in aprotic solvents. thieme-connect.demasterorganicchemistry.com This contrasts with weaker bases or higher temperatures, which allow for equilibration to the more stable, more-substituted (thermodynamic) enolate. masterorganicchemistry.com
Table 1: Representative C-Alkylation via Lithium Enolates Generated with a Bulky Alkoxide Base This table illustrates typical outcomes for the alkylation of lithium enolates. The use of a bulky base like this compound favors the kinetic product.
| Ketone Substrate | Base/Solvent | Electrophile | Alkylated Product | Predominant Isomer |
| 2-Methylcyclohexanone (B44802) | This compound / THF, -78°C | Iodomethane (CH₃I) | 2,6-Dimethylcyclohexanone | Kinetic |
| Heptan-2-one | This compound / THF, -78°C | Benzyl Bromide (BnBr) | 1-Phenyl-3-octanone | Kinetic |
| Phenylacetone | This compound / THF, -78°C | Allyl Bromide | 1-Phenyl-5-hexen-2-one | (Single product) |
The stereochemical outcome of alkylating a prochiral enolate is fundamentally linked to the enolate's geometry and the trajectory of the electrophile's approach. caltech.edu The use of a sterically demanding base like this compound can be instrumental in achieving stereoselectivity. By controlling the regioselective deprotonation of cyclic ketones, a specific enolate isomer is formed, which can then lead to a preferred diastereomer upon alkylation. thieme-connect.de For instance, the kinetic deprotonation of 2-methylcyclohexanone preferentially yields the enolate where the double bond does not involve the methyl-substituted carbon, guiding the electrophile to attack from the less hindered face. masterorganicchemistry.com
Furthermore, lithium alkoxides can participate in the formation of mixed aggregates with lithium enolates and other additives, such as chiral ligands. acs.orgnih.gov While much of this research has focused on lithium amino alkoxides, the underlying principle is relevant. These complex aggregates can create a highly organized, chiral environment around the enolate, forcing the electrophile to approach from a specific face and thereby inducing high levels of stereoselectivity. nih.govgu.se The structure and stoichiometry of these aggregates, which can be tetrameric or even higher-order clusters, are crucial in dictating the reaction's stereochemical course. acs.orgcornell.edu
Table 2: Influence of Base on Diastereoselectivity of Alkylation Illustrative example based on the alkylation of a substituted cyclohexanone, showing how base choice affects the product ratio.
| Substrate | Base Conditions | Alkylating Agent | Product Diastereomeric Ratio (trans:cis) |
| 2-methylcyclohexanone | This compound (Kinetic control) | Benzyl Bromide | High selectivity for one diastereomer |
| 2-methylcyclohexanone | NaOMe / MeOH (Thermodynamic control) | Benzyl Bromide | Lower selectivity, mixture of diastereomers |
Aggregation Phenomena and Solution Structures of Lithium 2 Methylbutan 2 Olate
Spectroscopic Probes for Elucidating Solution Aggregation States
The nature of lithium alkoxide aggregates in solution is often complex, involving a dynamic equilibrium between multiple species. Spectroscopic techniques are indispensable tools for characterizing these structures and their dynamic behavior.
NMR spectroscopy is a powerful method for investigating the solution structures of organolithium compounds. nih.gov By employing various advanced NMR techniques, it is possible to gain insights into aggregate size, stoichiometry, and intra- and intermolecular exchange processes.
The use of isotopes such as Lithium-6 (⁶Li) and Nitrogen-15 (¹⁵N) is particularly advantageous for studying lithium compounds. ⁶Li NMR spectroscopy is a highly sensitive probe of the local electronic environment around the lithium nucleus. acs.org The chemical shift, multiplicity, and scalar coupling constants (¹J(⁶Li-¹⁵N)) in ⁶Li and ¹⁵N NMR spectra provide direct information about the number of lithium atoms in an aggregate and their connectivity to other atoms, such as nitrogen in the case of mixed aggregates with lithium amides. cornell.edunih.gov
For instance, low-temperature ⁶Li and ¹⁵N NMR studies on mixed aggregates of lithium acetylides and amino alkoxides have successfully identified the stoichiometry of various tetrameric species, such as (RCCLi)₃(ROLi) and (RCCLi)₂(ROLi)₂. sci-hub.seacs.org While specific studies focusing solely on Lithium 2-methylbutan-2-olate are not prevalent in the literature, these studies on analogous lithium alkoxides demonstrate the power of this technique. The number of distinct ⁶Li signals can indicate the number of unique lithium environments within an aggregate, and the multiplicity of these signals upon coupling to a ¹⁵N-labeled component can reveal the number of Li-N bonds, thus helping to piece together the aggregate's core structure. acs.org
Table 1: Representative ⁶Li and ¹⁵N NMR Data for Lithium Alkoxide Aggregates (Note: This table is illustrative and based on data for analogous lithium alkoxides, as specific data for pure this compound is not readily available.)
| Aggregate Type | Solvent | ⁶Li Chemical Shift (ppm) | ¹J(⁶Li-¹⁵N) (Hz) | Inferred Structure |
|---|---|---|---|---|
| Mixed Tetramer | THF/Pentane | 1.0 - 2.5 | 2.4 - 3.7 | Cubane-like core |
This data is generalized from studies on various lithium amino alkoxides and mixed aggregates. acs.orgnih.govsci-hub.se
Diffusion-Ordered NMR Spectroscopy (DOSY) is a non-invasive technique that separates the NMR signals of different species in a solution based on their diffusion coefficients. nih.gov Since the diffusion coefficient is related to the size and shape of a molecule (hydrodynamic radius), DOSY allows for the estimation of the aggregation state of a compound in solution. nih.govresearchgate.net By measuring the diffusion coefficient of this compound under specific conditions, one can determine its effective size and, by extension, its average aggregation number.
The technique has been successfully applied to characterize the aggregation of various organolithium reagents, distinguishing between monomers, dimers, and tetramers in solution. nih.govresearchgate.net For example, 2D DOSY experiments can generate a plot where one axis represents the chemical shift and the other represents the diffusion coefficient, allowing for the clear identification of different-sized aggregates present in equilibrium. nih.gov The molecular weight of the aggregates can be estimated by comparing their diffusion coefficients to those of internal standards with known molecular weights. nih.govacs.org
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is another technique used to determine the size distribution of particles or molecules in a solution. units.itlibretexts.org DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the species in the sample. libretexts.org By analyzing the correlation of these intensity fluctuations over time, the diffusion coefficient can be determined, which is then used to calculate the hydrodynamic radius of the particles via the Stokes-Einstein equation. units.it
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
Theoretical and Computational Models of Aggregation
In conjunction with experimental techniques, theoretical and computational methods provide invaluable insights into the structures, stabilities, and bonding of lithium alkoxide aggregates.
Density Functional Theory (DFT) has emerged as a powerful computational tool for modeling the aggregation of organolithium compounds. nih.govacs.org DFT calculations can be used to predict the geometries, relative energies, and vibrational frequencies of different possible aggregate structures (dimers, trimers, tetramers, etc.) of this compound. bibliotekanauki.pl
By comparing the calculated energies of various clusters, researchers can predict the most stable aggregate forms. acs.org Furthermore, theoretical NMR chemical shifts and coupling constants can be calculated and compared with experimental data to validate the proposed structures. nih.gov DFT studies on related lithium aminoalkoxides have shown that these compounds tend to form stable cyclic or cubane-like structures, and the calculations have been instrumental in interpreting complex experimental NMR spectra. acs.orgnih.gov These theoretical models can also elucidate the role of solvent molecules in stabilizing or breaking up aggregates.
Table 2: Illustrative DFT-Calculated Relative Energies for Lithium Alkoxide Aggregates (Note: This table is hypothetical and for illustrative purposes, as specific DFT data for this compound clusters is not readily available in the searched literature.)
| Aggregate (LiO-t-Am)n | Assumed Geometry | Relative Energy (kcal/mol) |
| n = 2 (Dimer) | Planar Ring | +5.2 |
| n = 4 (Tetramer) | Cubane | 0.0 (Reference) |
| n = 6 (Hexamer) | Stacked Rings | +8.9 |
The relative energies are indicative of the general trend observed for lithium alkoxides where tetrameric and sometimes hexameric aggregates are often found to be the most stable species.
Molecular Dynamics Simulations of Solvation Shells
Molecular dynamics (MD) simulations provide powerful insights into the microscopic environment of ions in solution, revealing the structure and dynamics of solvent molecules surrounding a solute. For lithium alkoxides, these simulations elucidate the nature of the solvation shells around the lithium-containing aggregates.
Combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have been effectively used to study systems such as lithium methoxide (B1231860) (MeOLi) in ethereal solvents like dimethyl ether, which serves as a model for understanding the solvation of this compound. acs.orgresearchgate.net In these computational models, the lithium aggregate is treated with a high level of theory (e.g., B3LYP/6-31G(d)), while the surrounding solvent molecules are described using classical force fields like OPLS. acs.orgresearchgate.net
These simulations focus on several key aspects of solvation:
Coordination Number: They determine the number of solvent molecules directly coordinated to the lithium cations within an aggregate. acs.orgresearchgate.net
Solvation Stability: The simulations can analyze the stability of these coordinated solvent molecules and the energetics of the solvation process. acs.orgresearchgate.net
Structural Dynamics: They reveal the time-dependent fluctuations of important structural parameters, such as the distances between lithium and oxygen atoms (Li-O) within the aggregate core and between lithium and solvent oxygen atoms. acs.orgresearchgate.net
Table 1: Parameters and Findings from QM/MM Molecular Dynamics Simulations of Lithium Alkoxides
| Parameter | Description | Key Findings |
|---|---|---|
| System Studied | MeOLi, (EtLi)(MeOLi), (EtLi)₂(MeOLi)₂ in dimethyl ether | Provides a model for the solvation of lithium alkoxides like this compound. acs.orgresearchgate.net |
| Simulation Method | Combined QM/MM (B3LYP/6-31G(d) for aggregate, OPLS for solvent) | Allows for an accurate description of the aggregate's electronic structure and its interaction with the classical solvent environment. acs.orgresearchgate.net |
| Properties Analyzed | Coordination of solvent molecules, stability of solvation, time fluctuations of Li-C and Li-O distances. acs.orgresearchgate.net | The simulations quantify the dynamic nature of the solvation shell around the lithium aggregates. acs.orgresearchgate.net |
| Specific Interaction | Nonclassical C-H···O hydrogen bonds | Observed between solvent methyl groups and the alkoxide oxygen, influencing the monomer's bond geometry in solution. acs.orgresearchgate.net |
Impact of Solvent Polarity and Coordinating Ligands on Aggregation
The degree of aggregation of this compound in solution is highly sensitive to the properties of the solvent and the presence of any coordinating additives, often referred to as ligands. In solution, it forms clusters of the type (LiOR)n. thieme-connect.de The size of these aggregates, which can range from dimers to tetramers and even hexamers, is determined by a delicate balance of factors. thieme-connect.dend.edu
Solvent Polarity and Coordinating Ability: The polarity and Lewis basicity of the solvent play a paramount role.
Nonpolar Solvents: In nonpolar hydrocarbon solvents such as hexane, aggregation is maximized. thieme-connect.de The formation of these large aggregates stabilizes the alkoxide anion, which in turn reduces its effective basicity and reactivity. thieme-connect.de
Polar Aprotic Solvents: In contrast, dipolar aprotic solvents, particularly those with good coordinating ability like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO), can break down the large clusters. thieme-connect.de This process of deoligomerization is driven by the solvent molecules coordinating to the Lewis acidic lithium centers, which solvates the ions and favors the formation of smaller, more reactive species. thieme-connect.denih.gov This effect can enhance the basicity of the alkoxide by several orders of magnitude. thieme-connect.de
Studies on related lithium enolates have demonstrated this effect clearly. Aggregation is significantly higher in a weakly coordinating ether like methyl tert-butyl ether (MTBE) compared to more strongly coordinating ethers like THF or dimethoxyethane (DME). nih.govresearchgate.net Research on lithium phenolates, used as models for alkoxides, further refines this understanding: solvents with high Lewis basicity and low steric bulk are most effective at favoring smaller aggregates like dimers over larger ones like tetramers. nd.edu
Coordinating Ligands: The addition of strong coordinating ligands can also be used to manipulate the aggregation state. These ligands function by competing with the alkoxide oxygen atoms to coordinate to the lithium centers, thereby breaking up larger clusters. rsc.org However, the effect of ligands can be twofold: while deaggregation generally increases reactivity, a sterically bulky ligand can also shield the reactive lithium center from an incoming substrate, potentially reducing the reaction rate. rsc.org A clear example of solvent acting as a ligand is seen in some lithium complexes where shifting from a toluene (B28343) solvent to a THF solvent results in the deaggregation of a tetramer into a dimer. d-nb.info
Table 2: Influence of Solvent on the Aggregation State of Lithium Alkoxides and Enolates
| Solvent | Relative Polarity/Coordinating Ability | Predominant Aggregation State | Reference |
|---|---|---|---|
| Hexane | Nonpolar, Non-coordinating | High (e.g., Hexamers, Tetramers) | thieme-connect.de |
| Toluene | Nonpolar, Weakly coordinating | High (e.g., Tetramers) | d-nb.infonih.gov |
| Methyl tert-butyl ether (MTBE) | Weakly Polar, Poorly Coordinating | High | nih.govresearchgate.net |
| Tetrahydrofuran (THF) | Polar, Coordinating | Lower (e.g., Dimers, Monomer/Dimer equilibrium) | nih.govresearchgate.netd-nb.info |
| Dimethoxyethane (DME) | Polar, Strongly Coordinating (Bidentate) | Low (often lower than THF) | nih.govresearchgate.net |
| Dimethyl sulfoxide (DMSO) | Highly Polar, Strongly Coordinating | Strong Deoligomerization | thieme-connect.de |
Correlation between Aggregation State and Reactivity/Selectivity
A fundamental principle in organolithium chemistry is that the aggregation state of a reagent is directly correlated with its chemical reactivity and, in many cases, its selectivity. rsc.orgd-nb.info For lithium alkoxides and related compounds, a general trend is consistently observed: reactivity is inversely proportional to the size of the aggregate. researchgate.net
The hierarchy of reactivity is typically: Monomer >> Dimer > Tetramer . researchgate.net
Lower aggregates are "decidedly more reactive" than their higher-order counterparts. nih.gov This is because the lithium centers in smaller aggregates are more accessible to substrates, and the anionic oxygen is more available for reaction. Reactions such as alkylations involving lithium enolates are known to occur predominantly via the monomeric ion pair, even when the vast majority of the compound exists in solution as larger, less reactive aggregates. nih.govresearchgate.net Consequently, these reactions are exceptionally slow in solvents like MTBE, where the concentration of the monomeric species is vanishingly small due to the prevalence of large aggregates. nih.govresearchgate.net
Even for reactions that can proceed with aggregates, such as some acylations, the rates are orders of magnitude slower in poorly coordinating solvents. nih.gov This suggests that reactivity is not just about the size of the aggregate but also about the need for solvent coordination to the lithium cation to "activate" it for the reaction. nih.gov
In many practical scenarios, a large, stable aggregate (like a tetramer) may be considered unreactive, with the chemical transformation occurring through a small, but highly reactive, equilibrium concentration of a monomer or dimer. researchgate.netnih.gov This concept, known as the Curtin-Hammett principle, explains how a reaction can proceed efficiently even if the most abundant species in solution is not the one that reacts. The ability to control the aggregation state is therefore a powerful tool for controlling the reaction outcome. For instance, in certain polymerization reactions catalyzed by lithium complexes, the catalyst activity shows a direct correlation with the aggregation state, where catalysts with lower aggregation states exhibit significantly increased propagation rates due to better accessibility of the metal center. d-nb.info
Table 3: Correlation of Lithium Aggregate State with Chemical Reactivity
| Aggregation State | General Reactivity | Example Reaction | Mechanism/Observation | Reference |
|---|---|---|---|---|
| Monomer | Highest | Alkylation of Enolates | Believed to be the primary reactive species for alkylation. nih.govresearchgate.net | nih.govresearchgate.netresearchgate.net |
| Dimer | Intermediate | Aldol (B89426) Additions | Significantly more reactive than tetramers. researchgate.net | researchgate.netnih.gov |
| Tetramer | Low / Unreactive | Aldol Additions | Often unreactive toward aldehydes under conditions where dimers react rapidly. researchgate.netnih.gov | researchgate.netnih.gov |
| Hexamer | Very Low / Inert | General Base Reactions | Stabilized structure with low external reactivity. thieme-connect.dend.edu | thieme-connect.dend.edu |
Advanced Synthetic Applications of Lithium 2 Methylbutan 2 Olate
Asymmetric Synthesis and Chiral Induction Strategies
The steric bulk of lithium 2-methylbutan-2-olate is a critical feature that is exploited in asymmetric synthesis to control the formation of chiral molecules. It plays a role in enantioselective and diastereoselective transformations by influencing the spatial arrangement of reactants in the transition state.
Enantioselective deprotonation is a powerful strategy for creating stereocenters. This process often involves the use of a chiral lithium amide base to selectively remove one of two enantiotopic protons from a prochiral starting material. While this compound itself is achiral, it is a component of the broader class of bulky lithium bases whose chiral analogues are pivotal in this field. The principles governing these reactions are based on the formation of a diastereomeric transition state between the chiral base and the substrate.
The development of chiral lithium amide bases has been a significant area of research for achieving high enantioselectivity in deprotonation reactions. acs.org These bases are designed with a stereocenter and bulky substituents to create a well-defined chiral environment. purdue.edu For instance, the deprotonation of prochiral ketones, such as 4-substituted cyclohexanones, with chiral lithium amides can yield silyl (B83357) enol ethers with high enantiomeric excess (ee). cdnsciencepub.comacs.orgnih.gov The success of these reactions relies on the ability of the chiral base to differentiate between the two prochiral protons on the ketone. The choice of solvent, temperature, and additives can also significantly impact the enantioselectivity of the deprotonation. researchgate.net
Research has shown that chiral bases derived from amino acids or other readily available chiral sources can be highly effective. purdue.edunih.gov For example, the deprotonation of 4-tert-butylcyclohexanone (B146137) using various chiral lithium amide bases has been shown to produce the corresponding silyl enol ether in up to 88% ee. This demonstrates the potential for creating optically active compounds from simple prochiral precursors.
| Prochiral Ketone | Chiral Base Type | Product | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 4-tert-Butylcyclohexanone | Chiral Lithium Amide | Trimethylsilyl enol ether | Up to 88% | researchgate.net |
| Bicyclo[3.3.0]octan-3,7-dione monoacetal | Chiral Lithium Amide | Trimethylsilyl enol ether | Up to 94% | researchgate.net |
| 2,2-Dialkyl-1,3-dioxan-5-one | Chiral Lithium Amide | Aldol (B89426) Adduct | Up to 70% | cdnsciencepub.com |
This compound can influence the diastereoselectivity of nucleophilic addition reactions. In reactions involving the addition of a nucleophile to a carbonyl group containing a nearby stereocenter, the bulky alkoxide can direct the incoming nucleophile to a specific face of the molecule. This control is attributed to steric hindrance, which favors the formation of one diastereomer over the other.
For example, in aldol reactions, the geometry of the lithium enolate, which can be influenced by the base used for deprotonation, plays a crucial role in determining the stereochemical outcome. cdnsciencepub.com The use of hindered bases like lithium diisopropylamide (LDA), a related bulky base, is well-known to favor the formation of specific enolate isomers, which then react with aldehydes to produce syn or anti aldol products with high diastereoselectivity, as predicted by the Zimmerman-Traxler model. cdnsciencepub.com Similarly, alkoxide bases like sodium 2-methylbutan-2-olate are used to generate ketone enolates, particularly when other acidic functional groups are present. thieme-connect.de The stereochemical control arises from the organized, chair-like six-membered ring transition state, where minimizing steric interactions between the substituents on the enolate and the aldehyde dictates the facial selectivity of the addition.
While this compound is an alkoxide derived from the corresponding alcohol, the principles of its steric hindrance have inspired the design of related chiral bases, particularly chiral lithium amides. These amides are not directly synthesized from 2-methylbutan-2-ol but often from chiral amines that may share structural motifs. purdue.edu The goal is to create a reagent with a defined three-dimensional structure that can effectively transmit chiral information during a chemical reaction. acs.org
The synthesis of C2-symmetrical secondary amines, which are precursors to potent chiral lithium amide bases, is a key strategy in this field. researchgate.net These amines can be prepared from readily available starting materials like amino acids. purdue.edunih.gov For example, L-valine can serve as a starting point for a chiral base, incorporating its isopropyl group as a bulky, stereodirecting element. purdue.edu Once the chiral amine is synthesized, it is deprotonated with an organolithium reagent, such as n-butyllithium, to generate the active chiral lithium amide base. nih.gov These bases have been successfully used in a variety of asymmetric transformations, including enantioselective deprotonations and kinetic resolutions. researchgate.netresearchgate.net
Role in Catalysis and Polymerization Initiation
Beyond its utility in stoichiometric asymmetric reactions, this compound serves as a critical component in catalytic systems and as an initiator for polymerization reactions.
In the realm of transition metal catalysis, this compound and related bulky alkoxides function as essential bases. They are particularly prominent in copper-catalyzed reactions, such as C-H bond activation and cross-coupling reactions. acs.org In these transformations, the base is responsible for deprotonating a substrate, generating a reactive intermediate that can then participate in the catalytic cycle.
For example, in the copper-catalyzed direct arylation of heterocycles, lithium tert-butoxide, a close structural analog, has been shown to be a highly effective base. acs.org The reaction likely proceeds through the deprotonation of the heterocycle by the alkoxide, possibly assisted by copper coordination, followed by transmetalation and subsequent reaction with an aryl halide to form the desired product. acs.org Similarly, lithium alkoxides are used in copper-catalyzed oxidative cyclization reactions of carboxylic acids to form lactones. researchgate.net The base facilitates the key deprotonation step, enabling the cyclization to proceed. The choice of a hindered base like this compound can be crucial for preventing side reactions and improving the efficiency of the catalytic process.
This compound is employed as an initiator in certain types of anionic polymerization. cas.cz While alkyllithium compounds are common initiators, lithium alkoxides can be used alone or as part of a bimetallic initiating system to polymerize monomers like styrene (B11656) and butadiene. acs.org The structure of the alkoxide can influence the polymerization rate and the microstructure of the resulting polymer. cas.czgrafiati.com
| Monomer | Initiator System | Effect of this compound (or related tert-alkoxide) | Reference |
|---|---|---|---|
| Butadiene | Bifunctional dilithium (B8592608) initiator + Lithium tert-alkoxide | Lowers overall polymerization rate; decreases 1,2-vinyl content in the polymer. | cas.czgrafiati.com |
| Styrene | Lithium alkoxide + Trialkylaluminum or Dialkylmagnesium | Forms an active bimetallic initiating system for a monomer where polymerization is typically retarded. | acs.org |
| Styrene and Isoprene | Alkyllithium + Lithium tert-amoxide | Retards the polymerization at overstoichiometric concentrations and adjusts comonomer gradients. | acs.org |
Utility in the Construction of Complex Molecular Architectures
This compound, also known as lithium tert-amoxide (LTA), serves as a highly effective, sterically hindered non-nucleophilic base in modern organic synthesis. Its significant steric bulk and moderate basicity, as compared to other lithium alkoxides like lithium tert-butoxide, allow for a high degree of selectivity in various chemical transformations. thieme-connect.de The utility of LTA is particularly pronounced in the construction of complex molecular frameworks where precise control over stereochemistry and regioselectivity is paramount. Its solubility in nonpolar aprotic solvents enhances its applicability in a range of reaction conditions. thieme-connect.de This section details the role of this compound in sophisticated synthetic strategies aimed at building intricate molecules.
Strategies for Stereoselective Carbon-Carbon Bond Formations (e.g., Aldol, Alkylation)
The stereoselective formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecules from simpler precursors. fiveable.meescholarship.org this compound plays a crucial role as a base in key C-C bond-forming reactions such as aldol additions and alkylations, where it is used to generate reactive enolate intermediates. 182.160.97researchgate.net The choice of base is critical as it can dictate the geometry of the resulting enolate (E or Z), which in turn influences the stereochemical outcome of the subsequent reaction. escholarship.org
In aldol reactions , lithium enolates are versatile intermediates that react with carbonyl compounds to form β-hydroxy carbonyl compounds. researchgate.netscribd.com The steric hindrance of this compound can influence the deprotonation step, leading to the selective formation of a specific enolate isomer and, consequently, a desired diastereomer of the aldol product. The reaction proceeds through a well-organized, six-membered cyclic transition state, often referred to as the Zimmerman-Traxler model, where the lithium cation coordinates both the enolate oxygen and the carbonyl oxygen of the electrophile. 182.160.97 This chelation enforces a specific spatial arrangement of the reactants, leading to high levels of stereocontrol. A notable application is in the synthesis of dihydropyrone-containing natural products, where a lithium-mediated aldol reaction is a key step in coupling fragments to construct the core structure. chim.it
In the context of alkylation reactions , enolates generated by a base react with alkyl halides in a nucleophilic substitution reaction. 182.160.97 The use of a strong, non-nucleophilic base like this compound is essential to ensure that the base deprotonates the carbonyl compound to form the enolate quantitatively without competing in the subsequent alkylation step. The structure of aggregates formed between lithium enolates and lithium halides (which can be present as byproducts or additives) has been shown to influence the reactivity and stereoselectivity of these reactions. researchgate.net
The following table summarizes a representative application of a lithium-mediated aldol reaction in a complex synthesis.
| Reaction Type | Reactants | Base | Key Transformation | Significance | Reference |
| Lithium-Mediated Aldol Reaction | α-chiral ketone, α-chiral aldehyde | Lithium Base | Coupling of key fragments | Formation of the γ-dihydropyrone ring in the total synthesis of (-)-maurenone. | chim.it |
Formation of Nitrogen-Containing Heterocyclic Scaffolds
Nitrogen-containing heterocycles are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. rsc.orgnih.govresearchgate.net The development of efficient methods for their synthesis is a significant focus of medicinal and synthetic chemistry. This compound and its alkali metal counterpart, potassium 2-methylbutan-2-olate, have emerged as effective bases in cyclization reactions to form these important scaffolds.
One prominent example is the synthesis of benzimidazoles, which are privileged structures in many bioactive compounds. rsc.org Research has demonstrated that potassium 2-methylbutan-2-olate can facilitate the copper-catalyzed intermolecular cyclization of o-bromoarylamines with nitriles to produce 2-substituted benzimidazoles. rsc.org This methodology was successfully applied to a gram-scale synthesis of thiabendazole, an anthelmintic drug, with high yields. rsc.org Although this specific example uses the potassium salt, the underlying principle of using a strong, sterically demanding alkoxide base is directly applicable to systems employing this compound. The base is crucial for promoting the necessary deprotonation and condensation steps that lead to the final heterocyclic ring system.
Furthermore, related methodologies are used to construct other important heterocyclic systems like tetrahydroquinolines. acs.org While some syntheses utilize manganese pincer catalysts, the choice of base is critical for directing the reaction pathway towards the desired saturated heterocycle. acs.org The "borrowing hydrogen" methodology, for instance, allows for the atom-economical construction of tetrahydroquinolines from 2-aminobenzyl alcohols and a secondary alcohol, with water as the only byproduct. acs.org The role of the base in these complex catalytic cycles is to facilitate key deprotonation or elimination steps that drive the cyclization forward.
The table below highlights the use of tert-amoxide bases in the synthesis of nitrogen-containing heterocycles.
| Heterocyclic Scaffold | Synthetic Strategy | Base | Catalyst | Significance | Reference |
| Benzimidazoles | Intermolecular Cyclization | Potassium-2-methylbutan-2-olate | CuI | Efficient, ligand-free synthesis of various benzimidazoles, including the drug thiabendazole. | rsc.org |
| Tetrahydroquinolines | Borrowing Hydrogen Cascade | Potassium Base (e.g., KH, KOH) | Manganese(I) PN3 Pincer Complex | Atom-economical, one-pot synthesis from simple alcohols. | acs.org |
Synthesis of Bioactive Molecule Precursors (Academic Context)
The strategic application of this compound is frequently observed in the total synthesis of complex natural products and their precursors within an academic research context. These syntheses serve to confirm proposed structures, provide material for biological testing, and showcase the power of modern synthetic methods.
A compelling example is the total synthesis of the marine natural product (-)-maurenone. chim.it This molecule contains a tetrasubstituted dihydropyrone moiety, a challenging synthetic target. The successful synthesis relied on a convergent strategy where two complex fragments were joined using a lithium-mediated aldol reaction. chim.it This crucial C-C bond-forming step, facilitated by a lithium base, was followed by an acid-promoted cyclization and dehydration to construct the central γ-dihydropyrone ring. The starting material for one of the key fragments was (S)-2-methylbutan-1-ol, highlighting the utility of C5 building blocks in these intricate syntheses. chim.it
Similarly, the synthesis of piperidine (B6355638) alkaloids, a class of bioactive natural products, often involves stereoselective Mannich reactions. ru.nl These reactions, which form a β-amino carbonyl compound, frequently employ strong lithium bases like lithium diisopropylamide (LDA) to generate the required enolate or imine anion. The principles of stereocontrol demonstrated in these syntheses, often relying on substrate control or chiral auxiliaries, are broadly applicable to reactions where this compound could be used as the base. ru.nl The synthesis of alkaloid SS 20846A, for example, involves a key Mannich reaction to construct the piperidine ring. ru.nl
The following table illustrates the role of lithium-mediated reactions in the synthesis of precursors to bioactive molecules.
| Target Molecule/Precursor | Key Reaction | Base | Function of Base | Significance | Reference |
| (-)-Maurenone | Lithium-Mediated Aldol Reaction | Lithium Base | Coupling of advanced fragments | Construction of the core γ-dihydropyrone ring system of a complex natural product. | chim.it |
| Alkaloid SS 20846A (Piperidine Alkaloid) | Intramolecular Mannich Reaction | LDA, LiCl | Formation of piperidinone intermediate | Stereoselective construction of the core heterocyclic ring of a bioactive alkaloid. | ru.nl |
Computational and Theoretical Investigations of Lithium 2 Methylbutan 2 Olate Reactivity
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Lithium 2-methylbutan-2-olate, methods like Density Functional Theory (DFT) and ab initio calculations are employed to elucidate its electronic structure and energetics. These calculations reveal the distribution of electron density, the nature of the lithium-oxygen bond, and the energies of different molecular orbitals.
The bond between lithium and the oxygen of the 2-methylbutan-2-olate group is a key feature of the molecule's electronic structure. While often depicted as a simple ionic bond, quantum chemical calculations show that it possesses a significant degree of covalent character. The natural population analysis (NPA) derived from these calculations can quantify the charge distribution, providing a more nuanced picture than formal charges would suggest.
Energetics, including the calculation of heats of formation and reaction energies, are also a critical output of these computational studies. For instance, the energy of aggregation is a significant factor for organolithium compounds, which are known to form various oligomeric structures in solution. Computational models can predict the relative stabilities of monomers, dimers, tetramers, and other aggregates of this compound.
Below is a representative data table showcasing typical outputs from quantum chemical calculations on a related lithium alkoxide, lithium tert-butoxide, which serves as a model for this compound.
| Computational Method | Basis Set | Calculated Property | Value |
|---|---|---|---|
| B3LYP | 6-311+G(d,p) | Li-O Bond Length (Å) | 1.78 |
| B3LYP | 6-311+G(d,p) | NPA Charge on Li | +0.85 |
| B3LYP | 6-311+G(d,p) | NPA Charge on O | -0.92 |
| CBS-QB3 | - | Gas-Phase Basicity (kJ/mol) | 1650 |
Mechanistic Pathway Elucidation through Transition State Analysis
Understanding the mechanism of a chemical reaction is paramount to controlling its outcome. Transition state analysis is a computational technique that allows for the detailed study of reaction pathways, providing insights into the energy barriers and the geometry of the transition states.
This compound, like other alkoxides, can act as both a base (by abstracting a proton) and a nucleophile (by attacking an electrophilic center). The competition between these two pathways is a critical aspect of its reactivity. Computational studies can model the reaction of this compound with a substrate that allows for both proton abstraction and nucleophilic attack. By calculating the activation energies for both pathways, it is possible to predict which pathway will be favored under a given set of conditions.
Steric hindrance plays a significant role in the basicity versus nucleophilicity of alkoxides. The bulky 2-methylbutan-2-olate group can be expected to favor its role as a base over that of a nucleophile in many cases, as the transition state for proton abstraction is often less sterically demanding than that for nucleophilic attack on a crowded electrophilic center.
Beyond static calculations of transition states, computational chemistry can also simulate the dynamics of a reaction. Molecular dynamics (MD) simulations can provide a time-resolved picture of the deprotonation and addition processes. These simulations can reveal the role of solvent molecules in stabilizing intermediates and transition states and can help to elucidate the detailed motion of atoms during the course of a reaction. For deprotonation reactions involving this compound, MD simulations can show the approach of the alkoxide to the acidic proton, the breaking of the C-H (or other X-H) bond, and the formation of the new O-H bond.
Predictive Modeling of Reactivity and Stereoselectivity
One of the most powerful applications of computational chemistry is the ability to predict the outcome of reactions, including their stereoselectivity. For reactions involving chiral substrates or reagents, it is often possible to form multiple stereoisomers. Predictive modeling can be used to determine which stereoisomer is likely to be the major product.
In the context of this compound, if it were to react with a prochiral ketone, for example, two enantiomeric products could be formed. By calculating the energies of the diastereomeric transition states leading to each enantiomer, it is possible to predict the enantiomeric excess (ee) of the reaction. These predictions can be invaluable in the design of new synthetic methods.
The following table illustrates how computational modeling can be used to predict the stereochemical outcome of a hypothetical reaction.
| Reactant | Proposed Transition State | Calculated ΔG‡ (kcal/mol) | Predicted Major Product | Predicted ee (%) |
|---|---|---|---|---|
| Prochiral Ketone A | TS-R | 15.2 | (R)-Alcohol | 95 |
| Prochiral Ketone A | TS-S | 17.5 | ||
| Prochiral Ketone B | TS-R | 18.1 | (S)-Alcohol | 88 |
| Prochiral Ketone B | TS-S | 16.4 |
Simulation of Solvation Effects and Ligand Interactions
The reactivity of organolithium compounds is highly dependent on the solvent and the presence of any coordinating ligands. Computational simulations can explicitly model the interactions between this compound and solvent molecules, as well as any added ligands such as TMEDA (tetramethylethylenediamine) or HMPA (hexamethylphosphoramide).
Explicit solvent models, where a number of solvent molecules are included in the calculation, can provide a more accurate picture of the reaction in solution compared to implicit solvent models, which treat the solvent as a continuous medium. These simulations can reveal how solvent molecules coordinate to the lithium cation, influencing the aggregation state of the alkoxide and its reactivity.
Similarly, the effect of coordinating ligands can be studied. Ligands can break up aggregates of this compound, leading to more reactive monomeric or dimeric species. Computational modeling can quantify the binding energies of ligands to the lithium center and can explore how these interactions modify the electronic structure and reactivity of the alkoxide.
Analytical and Spectroscopic Characterization Methodologies for Intermediates and Products
Vibrational Spectroscopic Techniques (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the functional group analysis of lithium 2-methylbutan-2-olate. These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint.
FTIR Spectroscopy
In the FTIR spectrum of this compound, the most prominent absorption band is associated with the C-O stretching vibration. Due to the ionic character of the Li-O bond, this stretching mode is typically observed in the range of 1050-1150 cm⁻¹. The exact position of this peak can be influenced by the aggregation state of the alkoxide and the solvent used. The absence of a broad O-H stretching band, typically found around 3200-3600 cm⁻¹ for the parent alcohol (2-methylbutan-2-ol), is a key indicator of the formation of the lithium alkoxide. The C-H stretching and bending vibrations of the methyl and ethyl groups are expected in their characteristic regions, around 2850-3000 cm⁻¹ and 1360-1470 cm⁻¹, respectively.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. The C-O stretching vibration is also observable in the Raman spectrum, although its intensity may vary. Raman spectroscopy is particularly useful for studying the Li-O bond, with vibrations typically appearing in the lower frequency region (300-600 cm⁻¹). Isotopic substitution studies, for instance using ⁶Li and ⁷Li, can aid in the definitive assignment of these vibrational modes. nih.gov The symmetric C-H stretching and bending modes of the alkyl groups are also active in the Raman spectrum.
Table 1: Illustrative Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (FTIR) | Expected Wavenumber Range (cm⁻¹) (Raman) | Intensity |
| C-H Stretch | 2850-3000 | 2850-3000 | Medium-Strong |
| C-H Bend | 1360-1470 | 1360-1470 | Medium |
| C-O Stretch | 1050-1150 | 1050-1150 | Strong |
| Li-O Stretch | Not typically observed | 300-600 | Medium |
Note: The data in this table is illustrative and based on typical values for lithium alkoxides. Actual experimental values may vary.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound in solution. A combination of one-dimensional (¹H, ¹³C, ⁷Li) and two-dimensional NMR techniques provides insights into the connectivity and the chemical environment of the atoms within the molecule.
¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the ethyl and methyl protons. Due to the electron-donating effect of the negatively charged oxygen, the protons on the carbons adjacent to the oxygen (the α-carbons) will be shifted upfield compared to the parent alcohol. The ¹³C NMR spectrum will similarly show distinct signals for the different carbon environments. The chemical shift of the quaternary carbon bonded to the oxygen is particularly sensitive to the electronic environment and aggregation state.
Advanced NMR Techniques
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. libretexts.orglibretexts.org A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. This would be instrumental in confirming the assignments of the carbon signals in this compound.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal the coupling relationships between protons. sdsu.eduyoutube.com For this compound, cross-peaks would be expected between the protons of the ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton and carbon signals that are directly bonded. sdsu.eduyoutube.com It provides a definitive assignment of which protons are attached to which carbons.
⁷Li NMR Spectroscopy: ⁷Li NMR can provide information about the aggregation state of the lithium alkoxide in solution. northwestern.edu Different aggregates (e.g., dimers, tetramers) can have distinct ⁷Li chemical shifts.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | -CH₂- (ethyl) | 1.2 - 1.6 | Quartet |
| ¹H | -CH₃ (ethyl) | 0.8 - 1.2 | Triplet |
| ¹H | -CH₃ (methyl) | 1.0 - 1.4 | Singlet |
| ¹³C | -C(O)Li- | 65 - 75 | Singlet |
| ¹³C | -CH₂- (ethyl) | 30 - 40 | Singlet |
| ¹³C | -CH₃ (ethyl) | 8 - 15 | Singlet |
| ¹³C | -CH₃ (methyl) | 25 - 35 | Singlet |
Note: These are predicted values based on general trends for alkoxides and may vary depending on solvent and concentration.
Mass Spectrometry (MS) Approaches for Reaction Monitoring and Product Identification
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
For a volatile compound like this compound, techniques such as Electron Ionization (EI) or Chemical Ionization (CI) could be employed. However, due to the ionic and aggregative nature of lithium alkoxides, soft ionization techniques like Electrospray Ionization (ESI) are often more suitable, especially for observing larger aggregates.
In the mass spectrum, the molecular ion peak [M]⁺ may be observed, though it can be weak for alcohols and alkoxides. libretexts.org A prominent peak would be expected for the loss of an ethyl radical, [M - CH₂CH₃]⁺, resulting in a stable tertiary carbocation. Another likely fragmentation pathway is the loss of a methyl radical, [M - CH₃]⁺. The presence of lithium can lead to the formation of lithiated adducts, which can be observed in ESI-MS. researchgate.net The fragmentation of these adducts can provide further structural information.
Table 3: Plausible Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 94 | [C₅H₁₁OLi]⁺ (Molecular Ion) |
| 79 | [C₄H₈OLi]⁺ ([M - CH₃]⁺) |
| 65 | [C₃H₆OLi]⁺ ([M - CH₂CH₃]⁺) |
| 57 | [C₄H₉]⁺ |
Note: The relative abundances of these fragments will depend on the ionization method and energy.
X-ray Crystallography for Solid-State Structural Elucidation (if applicable to complexes or aggregates)
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids. Lithium alkoxides, including this compound, are known to form aggregates in the solid state, such as dimers, tetramers, or hexamers. nih.govwikipedia.org The specific aggregation state is influenced by the steric bulk of the alkyl group and the presence of coordinating solvents.
A successful crystallographic analysis of this compound would provide precise information on:
Li-O and C-O bond lengths and angles: These parameters would offer insights into the nature of the bonding within the aggregate.
The coordination number and geometry of the lithium atoms: This would reveal how the lithium ions are coordinated by the alkoxide groups and any solvent molecules.
Such structural information is invaluable for understanding the reactivity and solution-state behavior of this important organometallic compound.
Future Research Directions and Unaddressed Challenges
Exploration of Novel Synthetic Applications and Methodologies
While Lithium 2-methylbutan-2-olate is a known reagent, its full synthetic potential is yet to be realized. Future research should focus on expanding its applications and developing novel synthetic methodologies.
Key Research Areas:
Catalysis: The role of this compound as a catalyst or co-catalyst in a broader range of reactions is an area ripe for exploration. Its basicity and steric bulk could be advantageous in promoting specific transformations.
Polymerization: As an initiator for polymerization reactions, further investigation into its ability to control polymer architecture, molecular weight distribution, and stereochemistry is warranted. lookchem.com
Deprotonation Reactions: A systematic study of its efficacy in the deprotonation of a wider array of substrates, particularly those with sensitive functional groups, could unveil new synthetic pathways.
Flow Chemistry: The integration of this compound into continuous flow processes could offer advantages in terms of safety, scalability, and reaction control, particularly for highly reactive organolithium species. chemistryviews.org
Deeper Elucidation of Complex Aggregation-Reactivity Relationships
The reactivity of organolithium compounds is intrinsically linked to their aggregation state in solution. A thorough understanding of these relationships for this compound is crucial for optimizing existing reactions and designing new ones.
Unaddressed Challenges:
Solution-State Structure: Detailed structural studies using techniques such as NMR spectroscopy are needed to characterize the aggregation state (e.g., monomers, dimers, tetramers) of this compound in various solvents and at different concentrations. The aggregation of lithium enolates has been shown to be highly solvent-dependent, and similar effects are expected for lithium alkoxides. researchgate.net
Reactivity of Aggregates: Determining the relative reactivity of each aggregate species is a significant challenge. It is often assumed that the monomer is the most reactive species, but this is not always the case.
Influence of Additives: The effect of coordinating additives, such as TMEDA (tetramethylethylenediamine) or HMPA (hexamethylphosphoramide), on the aggregation and reactivity of this compound requires systematic investigation.
A deeper understanding of these factors will enable more precise control over reaction outcomes.
Advancements in Asymmetric Induction with this compound Derivatives
Asymmetric synthesis is a cornerstone of modern organic chemistry, and chiral lithium amides have been successfully employed for enantioselective deprotonations. acs.org The development of chiral derivatives of this compound for asymmetric induction represents a promising, yet largely unexplored, research avenue.
Future Research Directions:
Design and Synthesis of Chiral Ligands: The synthesis of novel chiral alcohols that can be converted into the corresponding chiral lithium alkoxides is a primary challenge. These ligands would need to be designed to create a well-defined chiral environment around the lithium cation.
Application in Asymmetric Reactions: Once synthesized, these chiral derivatives could be explored in a variety of asymmetric transformations, including:
Enantioselective deprotonation of prochiral ketones.
Asymmetric alkylations.
Kinetic resolution of racemic mixtures.
Mechanistic Studies: Detailed mechanistic studies will be essential to understand the mode of asymmetric induction and to rationally design more effective chiral reagents.
Development of Environmentally Sustainable Synthetic Approaches
The principles of green chemistry are increasingly important in chemical synthesis. Future research should focus on developing more environmentally benign methods for the synthesis and application of this compound.
Potential Improvements:
Greener Solvents: Exploring the use of more sustainable solvents, such as bio-derived ethers or even solvent-free conditions, would significantly reduce the environmental impact of reactions involving this reagent. thieme-connect.comnih.gov Recent studies have shown the potential for conducting organolithium chemistry in unconventional, greener media. thieme-connect.com
Atom Economy: Developing catalytic cycles that utilize this compound would improve atom economy by reducing the need for stoichiometric amounts of the reagent.
Energy Efficiency: Investigating reaction conditions that allow for the use of lower temperatures or alternative energy sources (e.g., microwave, ultrasound) could lead to more energy-efficient processes.
Integration of Advanced Automation and AI in this compound Chemistry
The application of automation and artificial intelligence (AI) has the potential to revolutionize how research in this area is conducted, accelerating discovery and optimization.
Future Prospects:
Automated Reaction Optimization: Robotic platforms can be used to perform high-throughput screening of reaction conditions (e.g., solvent, temperature, concentration), rapidly identifying optimal parameters for new synthetic applications. preprints.orgcam.ac.uk
Machine Learning for Reactivity Prediction: AI and machine learning algorithms can be trained on existing reaction data to predict the outcome of new reactions involving this compound, guiding experimental design and reducing the number of unsuccessful experiments. beilstein-journals.org
Data-Driven Mechanistic Studies: The large datasets generated by automated experiments can be analyzed using AI to uncover complex relationships between reaction parameters and outcomes, providing deeper insights into reaction mechanisms. shuaigroup.net
Autonomous Synthesis: In the long term, the integration of AI with automated synthesis platforms could enable the autonomous discovery and development of new synthetic methodologies utilizing this compound. drugtargetreview.comtechnologynetworks.com
Q & A
Q. What are the optimal conditions for synthesizing lithium 2-methylbutan-2-olate, and how can purity be validated?
this compound is typically synthesized via deprotonation of 2-methyl-2-butanol using lithium metal or lithium hydride in anhydrous solvents like THF or diethyl ether. Purity validation requires NMR spectroscopy (¹H/¹³C) to confirm absence of residual alcohol or solvent, complemented by titration to quantify lithium content . For reproducibility, detailed procedural steps (e.g., inert atmosphere, temperature control) must align with guidelines for experimental rigor in synthetic chemistry .
Q. How does the steric bulk of this compound influence its reactivity in deprotonation reactions?
The tert-pentyl group imposes significant steric hindrance, directing reactivity toward less hindered protons in substrates. For example, in ketone enolization, selectivity for the less substituted α-position can exceed 90% under kinetic control. Comparative studies with smaller alkoxides (e.g., LiOt-Bu) highlight steric effects via kinetic isotope experiments .
Q. What spectroscopic techniques are critical for characterizing this compound in solution?
NMR in deuterated THF or DMSO-d₆ is essential, though Li’s quadrupolar nature broadens signals. IR spectroscopy identifies the alkoxide stretch (~1050–1150 cm⁻¹). X-ray crystallography of co-crystallized complexes (e.g., with crown ethers) resolves structural details, while elemental analysis confirms stoichiometry .
Q. Why is this compound preferred over other alkoxides in certain organometallic syntheses?
Its steric profile stabilizes low-coordination-state metal centers, facilitating transmetalation in cross-coupling reactions. For instance, in Negishi couplings, it minimizes side reactions by reducing β-hydride elimination .
Q. How should researchers handle contradictions in reported solubility data for this compound?
Discrepancies often arise from solvent purity (e.g., trace water) or temperature variations. Systematic replication under controlled conditions (e.g., Karl Fischer titration for solvent dryness) is advised. Conflicting data should be analyzed via error-propagation models to identify methodological flaws .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound in asymmetric catalysis?
Computational studies (DFT) reveal that its steric bulk stabilizes chiral transition states in enantioselective alkylations. For example, in Evans’ oxazaborolidine catalysis, lithium coordination to the borane center enhances electrophilicity, with enantiomeric excess (ee) correlating with alkoxide size .
Q. How can kinetic vs. thermodynamic control be manipulated using this compound in multi-step syntheses?
Lower temperatures (-78°C) favor kinetic products (e.g., less substituted enolates), while warmer conditions (0°C) shift equilibria. A case study in steroid functionalization demonstrated 85% kinetic selectivity at -78°C vs. 70% thermodynamic at 25°C .
Q. What strategies resolve contradictions in catalytic activity data when using this compound with air-sensitive substrates?
Inconsistencies often stem from oxygen or moisture ingress. Advanced glovebox techniques (<1 ppm O₂/H₂O) and in-situ monitoring (ReactIR) are critical. A 2024 study showed that even 50 ppm H₂O reduced catalytic turnover by 40% in Pd-mediated couplings .
Q. How does this compound mediate electron transfer in radical polymerization?
ESR spectroscopy identifies alkoxide-stabilized radical intermediates. In ATRP, it acts as a ligand to modulate metal redox potentials, reducing termination rates. Recent work with Cu(I)/Li systems achieved polydispersity indices <1.1 .
Q. What computational models predict the solvation dynamics of this compound in non-polar solvents?
Molecular dynamics simulations (AMBER/GAFF) show cluster formation (Li₃(OR)₃) in hexane, reducing reactivity. Free-energy calculations correlate cluster size with reaction barriers, explaining rate differences vs. monomeric alkoxides in polar media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
